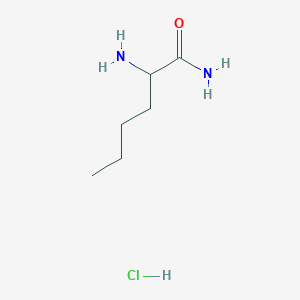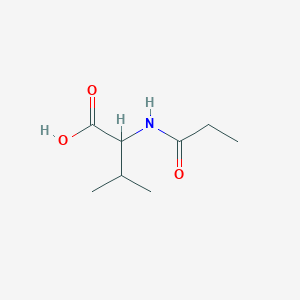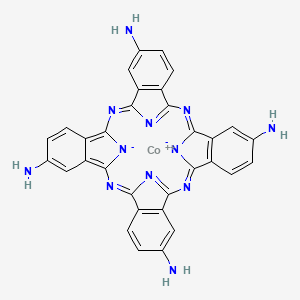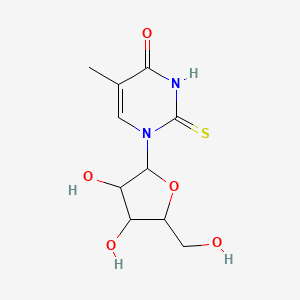![molecular formula C20H24ClFN2O3S B12504523 N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504523.png)
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl group, a diethylamino group, and a sulfonyl group attached to a glycinamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene.
Formation of the glycinamide backbone: Glycine is reacted with diethylamine to form N,N-diethylglycinamide.
Coupling reaction: The 2-chloro-6-fluorobenzyl chloride is then coupled with N,N-diethylglycinamide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while oxidation of the benzyl group could produce a benzaldehyde derivative.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
N,N-diethylglycinamide: Another precursor used in the synthesis.
4-methylphenylsulfonyl chloride: A related compound with a similar sulfonyl group.
Uniqueness
N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H24ClFN2O3S |
|---|---|
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N,N-diethylacetamide |
InChI |
InChI=1S/C20H24ClFN2O3S/c1-4-23(5-2)20(25)14-24(13-17-18(21)7-6-8-19(17)22)28(26,27)16-11-9-15(3)10-12-16/h6-12H,4-5,13-14H2,1-3H3 |
InChI-Schlüssel |
HZEPDNNJDGVPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)
![3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid](/img/structure/B12504490.png)

![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)


![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)

![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)


